![molecular formula C12H18BNO3 B1371304 (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid CAS No. 226396-30-1](/img/structure/B1371304.png)
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
“(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound with the linear formula C6H4OCH2CH2NC4H8B(OH)2 . It has a molecular weight of 235.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a boronic acid group via an ethoxy linker, which is further connected to a pyrrolidinyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle .Scientific Research Applications
Structural Studies and Complex Formation
Intricate Molecular Interactions : Research by Zhu et al. (2006) focused on the detailed structural analysis of o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes with various substrates. This study revealed insights into the formation of N-B dative bonds and how the solvent and the complexing substrate influence the structure and properties of these complexes (Zhu et al., 2006).
Organic Phosphonic Acids and Boronic Acids Integration : Zhang et al. (2017) synthesized two new derivatives incorporating aminophosphonic acid groups into a boronic acid, leading to multifunctional compounds with potential applications in medicine, agriculture, and chemistry (Zhang et al., 2017).
Synthetic Chemistry and Material Science
Novel Synthesis Techniques : The synthesis of 4-(Pyridin-2-yl)phenylboronic acid, explored by Gao Xi-cun (2010), involved multiple steps, including diazotization and Gomberg-Bachmann coupling. This research contributes to the field of synthetic chemistry, particularly in the creation of phosphorescent ligands (Gao Xi-cun, 2010).
Polymer Development with Boronic Acids : Sundararaman et al. (2005) developed a new family of main-chain organoborane polymeric Lewis acids. These materials exhibited varied luminescence based on the attached substituents, showcasing their potential in sensing technologies (Sundararaman et al., 2005).
Medicinal and Biological Applications
Anticancer Molecule Development : Research by Zagade et al. (2020) on a new boronic acid-based molecule demonstrated promising anticancer activity, contributing to the advancement of cancer therapy (Zagade et al., 2020).
DNA Modification for Bioconjugation : Steinmeyer and Wagenknecht (2018) successfully ligated a phenylboronic acid to oligonucleotides, opening avenues for saccharide detection using fluorescent DNA aptamers. This study provides a method for postsynthetic modification of DNA with significant implications in bioconjugation chemistry (Steinmeyer & Wagenknecht, 2018).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt and have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Boronic acids are known to participate in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The ph strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The compound’s potential bioanalytical applicability was assessed by measuring the binding to glycan chains of antibodies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. For instance, the pH of the environment can influence the rate of hydrolysis of the compound . Additionally, the substituents in the aromatic ring can influence the kinetics of this reaction .
properties
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6,15-16H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQZAOZUFZWFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627226 | |
Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
226396-30-1 | |
Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.